

N-Boc-DL-phenylalaninol melting point range

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Boc-DL-phenylalaninol**

Cat. No.: **B115902**

[Get Quote](#)

An In-depth Technical Guide on the Melting Point of **N-Boc-DL-phenylalaninol**

This technical guide provides comprehensive information on the melting point of **N-Boc-DL-phenylalaninol**, a crucial parameter for its identification, purity assessment, and handling in research and drug development. The document outlines the physicochemical properties, experimental protocols for melting point determination, and relevant data for its stereoisomers.

Physicochemical Properties

N-Boc-DL-phenylalaninol, with the CAS Number 145149-48-0, is the racemic form of N-protected phenylalaninol.^[1] The tert-butoxycarbonyl (Boc) protecting group is frequently used in peptide synthesis and other organic syntheses. The melting point is a key specification for quality control, as impurities can lead to a depression and broadening of the melting range.

Quantitative Data: Melting Point

The melting point of **N-Boc-DL-phenylalaninol** and its corresponding L-enantiomer are summarized below. The data highlights the difference in physical properties between the racemate and the pure enantiomer.

Compound	CAS Number	Melting Point Range (°C)
N-Boc-DL-phenylalaninol	145149-48-0	85.0 - 90.0 ^[1]
N-Boc-L-phenylalaninol	66605-57-0	92.0 - 98.0 ^{[2][3]}

Experimental Protocol: Melting Point Determination by Capillary Method

The following is a detailed methodology for determining the melting point of **N-Boc-DL-phenylalaninol**, based on the widely accepted capillary method, which aligns with pharmacopeia standards.^[4]

3.1. Principle

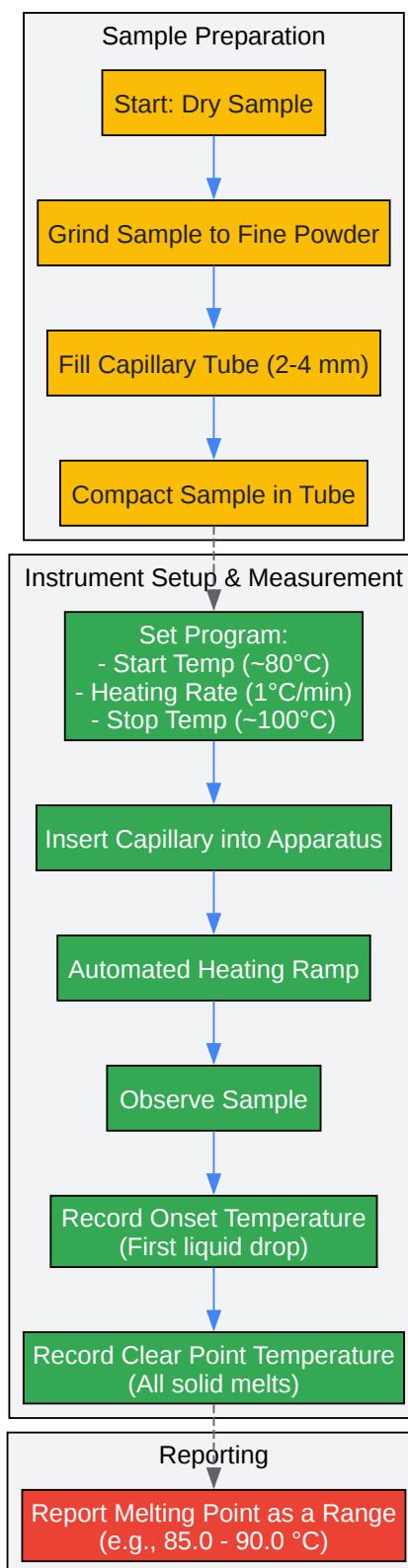
The melting point is the temperature at which a crystalline solid transitions to a liquid. In this method, a small, finely powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction (clear point) is recorded.

3.2. Apparatus and Materials

- Melting point apparatus with a calibrated thermometer or temperature sensor.
- Glass capillary tubes (typically 1.3–1.8 mm outer diameter, 0.1–0.2 mm wall thickness).^[4]
- Mortar and pestle (agate or glass).
- Spatula.
- **N-Boc-DL-phenylalaninol** sample (dry).

3.3. Sample Preparation

- Ensure the **N-Boc-DL-phenylalaninol** sample is completely dry, as moisture can depress the melting point.
- Place a small amount of the crystalline sample into a clean, dry mortar.
- Gently grind the sample into a fine, uniform powder using the pestle.
- Carefully fill the capillary tube by tapping its open end into the powder until a packed column of 2-4 mm height is achieved.


- Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom.

3.4. Instrument Setup and Measurement

- Set the Start Temperature: Program the melting point apparatus to a start temperature approximately 5-10 °C below the expected melting point of 85 °C.
- Set the Heating Rate: A constant heating rate of 1 °C per minute is recommended for accurate determination, as per pharmacopeia guidelines.[4]
- Set the Stop Temperature: Define a stop temperature well above the expected melting range, for instance, 100 °C.
- Equilibration: Once the apparatus reaches the start temperature, allow it to equilibrate.
- Measurement: Insert the prepared capillary tube into the heating block of the apparatus.
- Observation: Observe the sample closely through the magnified viewing port.
- Record Temperatures:
 - Onset Point: Record the temperature at which the first drop of liquid becomes visible.
 - Clear Point (End of Melting): Record the temperature at which the last solid particle melts and the substance becomes completely liquid.[4]
- Report: The melting point is reported as the range between the onset and clear point temperatures.

Visualization of Experimental Workflow

The logical flow of the melting point determination process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination by the Capillary Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 145149-48-0 CAS MSDS (N-BOC-D/L-PHENYLALANINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. B25019.03 [thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. mt.com [mt.com]
- To cite this document: BenchChem. [N-Boc-DL-phenylalaninol melting point range]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b115902#n-boc-dl-phenylalaninol-melting-point-range\]](https://www.benchchem.com/product/b115902#n-boc-dl-phenylalaninol-melting-point-range)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com